(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Overview
Description
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 g/mol . The compound is typically stored at ambient temperature and is available in liquid form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the core structure of this compound, has been well-studied. Recent advances have highlighted effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) . The compound’s structure includes a bromoimidazo[1,2-a]pyridine core attached to an acetic acid group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 255.07 g/mol and a complexity of 237 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 54.6 Ų .Scientific Research Applications
Synthesis and Derivatives
- Chemodivergent Synthesis: This compound is synthesized from α-bromoketones and 2-aminopyridine, producing N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under various conditions, demonstrating its versatility in creating different structures (Liu et al., 2019).
- Regioselective Palladium-Catalyzed Reactions: The compound is involved in Suzuki–Miyaura borylation reactions, pivotal in the pharmaceutical industry for API-based synthesis, indicating its importance in developing potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Molecular and Structural Studies
- Molecular Conformations: Studies on the molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, closely related to the specified compound, have been done to understand its behavior in solutions and crystal forms (Chui et al., 2004).
- Synthesis and Characterization: The compound has been utilized in the synthesis of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide derivatives, showing its application in creating new chemical entities (Achugatla et al., 2017).
Antimicrobial and Antiprotozoal Activities
- Antituberculosis Activity: Imidazo[1,2‐a]pyridine derivatives, which include the specified compound, have been synthesized and evaluated for their antituberculosis activity, suggesting its potential in treating drug-resistant mycobacterial pathogens (Kaplancıklı et al., 2008).
- Antiprotozoal Agents: Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, similar in structure to the compound , have shown effectiveness as antiprotozoal agents, highlighting its significance in medicinal chemistry (Ismail et al., 2004).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines, such as “(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis of these compounds from various substrates and their potential applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine cores, which this compound contains, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been evaluated for their antiproliferative potential in breast cancer cells .
Action Environment
The reaction conditions for its synthesis are mild and metal-free .
Properties
IUPAC Name |
2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVLTHUDCSHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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